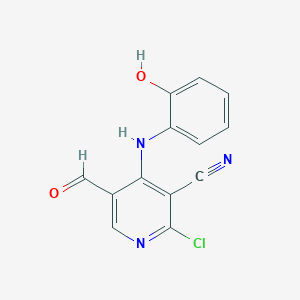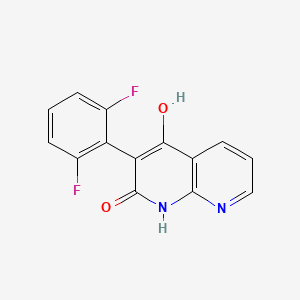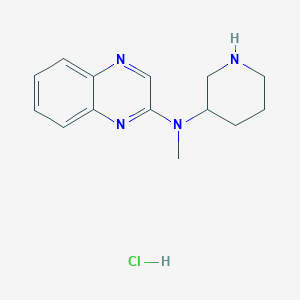
4-Hydrazino-2-methyl-7-trifluoromethylquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Hydrazino-2-methyl-7-trifluoromethylquinoline hydrochloride involves several steps. One common synthetic route includes the reaction of 2-methyl-7-trifluoromethylquinoline with hydrazine hydrate under specific conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar steps but are optimized for larger-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
4-Hydrazino-2-methyl-7-trifluoromethylquinoline hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various quinoline derivatives with different functional groups .
Scientific Research Applications
4-Hydrazino-2-methyl-7-trifluoromethylquinoline hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydrazino-2-methyl-7-trifluoromethylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Hydrazino-2-methyl-7-trifluoromethylquinoline hydrochloride can be compared with other similar compounds, such as:
4-Hydrazino-8-trifluoromethylquinoline hydrochloride: This compound has a similar structure but differs in the position of the trifluoromethyl group.
4-Hydroxy-7-trifluoromethylquinoline: This compound has a hydroxyl group instead of a hydrazino group.
4-Chloro-7-trifluoromethylquinoline: This compound has a chloro group instead of a hydrazino group.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties .
Properties
CAS No. |
1171752-89-8 |
|---|---|
Molecular Formula |
C11H11ClF3N3 |
Molecular Weight |
277.67 g/mol |
IUPAC Name |
[2-methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C11H10F3N3.ClH/c1-6-4-10(17-15)8-3-2-7(11(12,13)14)5-9(8)16-6;/h2-5H,15H2,1H3,(H,16,17);1H |
InChI Key |
DCZUBSFYKCSVLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chloro-4-((7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11847056.png)






![Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]-](/img/structure/B11847104.png)




